Xanthine Oxidase Inhibition vs. Allopurinol
In a direct head-to-head comparison, tetrahydroamentoflavone (THA) demonstrated a lower IC50 (92 nM) than the clinical gold standard allopurinol (100 nM) for inhibiting xanthine oxidase (XO). The kinetic analysis further revealed that while THA had a slightly higher Ki (0.982 μM) than allopurinol (0.612 μM), its potency on a molar basis was comparable or slightly superior [1]. This quantitative advantage is critical for researchers developing alternatives for gout or hyperuricemia where allopurinol's side effects or hypersensitivity are limiting factors.
| Evidence Dimension | XO Inhibition Potency (IC50) & Binding Affinity (Ki) |
|---|---|
| Target Compound Data | IC50 = 92 nM; Ki = 0.982 μM |
| Comparator Or Baseline | Allopurinol: IC50 = 100 nM; Ki = 0.612 μM |
| Quantified Difference | THA IC50 is 8 nM lower than allopurinol; THA Ki is 0.37 μM higher than allopurinol. |
| Conditions | In vitro XO inhibition assay; kinetic analysis via Lineweaver-Burk plot. |
Why This Matters
This data positions THA as a potent alternative to allopurinol, offering a novel natural product scaffold with comparable or better molar potency, which is essential for preclinical gout models and drug discovery programs.
- [1] Arimboor R, et al. Tetrahydroamentoflavone (THA) from Semecarpus anacardium as a potent inhibitor of xanthine oxidase. J Ethnopharmacol. 2011 Feb 16;133(3):1117-20. doi: 10.1016/j.jep.2010.10.027. View Source
